4-(Tert-butyl)cinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

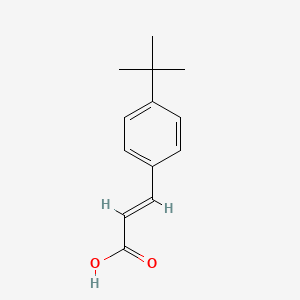

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSPZKLJQZSLQU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Tert-butyl)cinnamic Acid via Friedel-Crafts Alkylation

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 4-(tert-butyl)cinnamic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. The core of this synthesis revolves around the strategic application of the Friedel-Crafts alkylation to produce the key precursor, 4-tert-butylbenzaldehyde. This document will delve into the mechanistic underpinnings of the critical reaction steps, offer detailed experimental protocols, and discuss alternative synthetic routes, providing researchers, scientists, and drug development professionals with a robust framework for the efficient and reliable synthesis of this important molecule.

PART 1: Strategic Synthesis Overview

The synthesis of this compound is a multi-step process that hinges on the initial formation of a substituted benzene ring. A common and effective strategy involves a two-stage approach:

-

Friedel-Crafts Alkylation: The introduction of a tert-butyl group onto a benzene ring to form tert-butylbenzene. This is a classic example of electrophilic aromatic substitution.[1][2]

-

Conversion to the Cinnamic Acid Derivative: The subsequent transformation of tert-butylbenzene into this compound. This typically involves formylation to yield 4-tert-butylbenzaldehyde, followed by a condensation reaction to build the cinnamic acid moiety.

This guide will focus on a well-established route that first synthesizes 4-tert-butylbenzaldehyde, which is then converted to the target molecule via a Knoevenagel condensation.

PART 2: The Core Synthesis: A Step-by-Step Breakdown

Step 1: Friedel-Crafts Alkylation of Benzene to Synthesize tert-Butylbenzene

The foundational step in this synthesis is the Friedel-Crafts alkylation of benzene with tert-butyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2]

Mechanism of Friedel-Crafts Alkylation:

The reaction proceeds through a three-step mechanism:

-

Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with tert-butyl chloride to generate a tert-butyl carbocation, a potent electrophile.[3]

-

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[4]

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[3]

Why this works: The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it forms a relatively stable tertiary carbocation, minimizing the likelihood of carbocation rearrangements that can plague Friedel-Crafts alkylations with primary alkyl halides.[5][6] However, a significant challenge in Friedel-Crafts alkylation is polyalkylation, as the product (tert-butylbenzene) is more reactive than the starting material (benzene) towards further alkylation.[5][7] To mitigate this, a large excess of benzene is often used.[5]

Experimental Protocol: Synthesis of tert-Butylbenzene

-

Materials:

-

Benzene (anhydrous)

-

tert-Butyl chloride

-

Aluminum chloride (anhydrous)

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

-

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charge the flask with a significant excess of anhydrous benzene.

-

Cool the flask in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred benzene.

-

Gradually add tert-butyl chloride to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.

-

Carefully quench the reaction by pouring it over crushed ice and water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with dilute HCl, followed by water, and then a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the excess benzene by distillation.

-

Purify the resulting tert-butylbenzene by fractional distillation.

-

Step 2: Synthesis of 4-tert-Butylbenzaldehyde

Several methods exist for the synthesis of 4-tert-butylbenzaldehyde from tert-butylbenzene.[8] One common industrial method involves the oxidation of 4-tert-butyltoluene.[9] For a laboratory setting, a direct formylation of tert-butylbenzene can be considered, though the synthesis from 4-tert-butyltoluene is also a viable route. Another approach involves the reaction of p-tert-butylbenzyl chloride with hexamethylenetetramine followed by hydrolysis.[8]

Experimental Protocol: Oxidation of 4-tert-butyltoluene (Illustrative)

-

Materials:

-

4-tert-Butyltoluene

-

Oxidizing agent (e.g., MnO₂)

-

Sulfuric acid

-

Solvent (e.g., water)

-

-

Procedure:

-

In a reaction vessel, suspend 4-tert-butyltoluene in an aqueous solution of sulfuric acid.

-

Heat the mixture to the desired reaction temperature.

-

Gradually add the oxidizing agent (e.g., MnO₂) to the reaction mixture.

-

Maintain the reaction at temperature for a set period, monitoring for the consumption of the starting material.

-

Upon completion, cool the reaction mixture and filter to remove any solids.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude 4-tert-butylbenzaldehyde by vacuum distillation or recrystallization.

-

Step 3: Knoevenagel Condensation to form this compound

The final step involves the condensation of 4-tert-butylbenzaldehyde with malonic acid in the presence of a base, a reaction known as the Knoevenagel condensation.[10][11] This reaction is a reliable method for forming the α,β-unsaturated carboxylic acid moiety of cinnamic acid derivatives.

Mechanism of Knoevenagel Condensation:

-

Enolate Formation: The base (e.g., pyridine or piperidine) deprotonates malonic acid to form a nucleophilic enolate.[10]

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-tert-butylbenzaldehyde.

-

Dehydration and Decarboxylation: The resulting intermediate undergoes dehydration to form a double bond, followed by decarboxylation (loss of CO₂) upon heating to yield the final this compound product.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-tert-Butylbenzaldehyde

-

Malonic acid

-

Base (e.g., pyridine, piperidine)

-

Solvent (e.g., ethanol, toluene)

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butylbenzaldehyde and malonic acid in a suitable solvent.

-

Add a catalytic amount of the base.

-

Heat the reaction mixture to reflux for a specified duration, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

PART 3: Alternative Synthetic Strategies

While the Friedel-Crafts alkylation followed by condensation is a robust method, other synthetic routes to cinnamic acid derivatives are available to the modern chemist.

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to yield an α,β-unsaturated aromatic acid.[12][13][14] It is a classic method for cinnamic acid synthesis.[12]

-

Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction that can be used to form the C-C double bond of cinnamic acid derivatives by coupling an aryl halide with an alkene, such as acrylic acid.[15][16][17] This method offers high stereoselectivity, typically favoring the formation of the trans-isomer.[18]

PART 4: Data Presentation and Visualization

Table 1: Summary of Key Reaction Parameters

| Step | Reaction | Key Reagents | Catalyst | Solvent | Typical Yield |

| 1 | Friedel-Crafts Alkylation | Benzene, tert-Butyl chloride | AlCl₃ | Benzene (excess) | 60-70% |

| 2 | Oxidation | 4-tert-Butyltoluene, MnO₂ | H₂SO₄ | Water | >90%[8] |

| 3 | Knoevenagel Condensation | 4-tert-Butylbenzaldehyde, Malonic acid | Pyridine/Piperidine | Ethanol/Toluene | 80-90% |

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic pathway to this compound.

Conclusion

The synthesis of this compound via a pathway involving Friedel-Crafts alkylation represents a well-established and reliable method for obtaining this important chemical intermediate. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can achieve high yields of the desired product. The alternative synthetic routes, such as the Perkin and Heck reactions, provide additional tools for the synthetic chemist, each with its own advantages and considerations. This guide provides a foundational understanding and practical protocols to aid researchers in their synthetic endeavors.

References

- 1. reaction mechanism for making t-butyl benzene compound, explain and descr.. [askfilo.com]

- 2. aklectures.com [aklectures.com]

- 3. byjus.com [byjus.com]

- 4. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 5. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel-Crafts Alkylation [organic-chemistry.org]

- 8. Page loading... [guidechem.com]

- 9. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 13. byjus.com [byjus.com]

- 14. Perkin reaction - Wikipedia [en.wikipedia.org]

- 15. asianpubs.org [asianpubs.org]

- 16. benchchem.com [benchchem.com]

- 17. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 18. Heck Reaction [organic-chemistry.org]

Spectroscopic Characterization of 4-(Tert-butyl)cinnamic Acid: An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(tert-butyl)cinnamic acid, a key intermediate in various industrial syntheses, including pharmaceuticals and fragrances. A multi-technique approach is detailed, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Imperative for this compound

This compound (t-BCA) is an α,β-unsaturated carboxylic acid distinguished by a bulky tert-butyl substituent on the phenyl ring.[1] This structural feature significantly influences its chemical and physical properties, making it a valuable precursor in organic synthesis. Accurate and comprehensive characterization is a non-negotiable prerequisite for its use in regulated industries, where purity and structural integrity are paramount. Spectroscopic methods offer a powerful, non-destructive means to elucidate the molecular structure, identify functional groups, and confirm the molecular weight of t-BCA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environments

Core Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at distinct frequencies (chemical shifts), which are highly sensitive to the local electronic environment.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overwhelming the analyte signals.

-

Instrumental Analysis: Utilize a high-resolution NMR spectrometer (400 MHz or greater is recommended for optimal signal dispersion).

-

Data Acquisition: A standard pulse sequence is typically sufficient. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation: The ¹H NMR spectrum of t-BCA will display characteristic signals for the tert-butyl, aromatic, and vinylic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl Protons | ~1.3 | Singlet | 9H |

| Vinylic Protons | ~6.3 & ~7.7 | Doublet | 1H each |

| Aromatic Protons | ~7.4 & ~7.5 | Doublet | 2H each |

| Carboxylic Acid Proton | >10 (often broad) | Singlet | 1H |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Core Principle: ¹³C NMR spectroscopy provides information on the carbon backbone of a molecule. Each chemically distinct carbon atom gives rise to a separate signal.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumental Analysis: The same spectrometer as for ¹H NMR can be used.

-

Data Acquisition: A standard proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets. A greater number of scans is necessary to obtain adequate signal intensity.

Data Interpretation: The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | ~31 |

| tert-Butyl (Quaternary C) | ~35 |

| Vinylic Carbons | ~118 & ~145 |

| Aromatic Carbons | ~126, ~128, ~131, ~154 |

| Carbonyl Carbon | ~172 |

Note: Chemical shifts are approximate.

dot

Caption: Experimental workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Core Principle: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups. Cinnamic acid and its derivatives are known to exhibit distinct IR spectra.[2][3]

Experimental Protocol:

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumental Analysis: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: The IR spectrum of t-BCA will show characteristic absorption bands.[4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2960 | C-H stretch | tert-Butyl |

| ~1680 | C=O stretch | Conjugated Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| ~1600, ~1420 | C=C stretch | Aromatic Ring |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[4] The C=O stretching frequency is slightly lowered due to conjugation with the double bond and the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Core Principle: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules with conjugated π systems, like t-BCA, absorb UV or visible light, promoting electrons to higher energy orbitals. The UV-Vis absorption maxima (λmax) of cinnamic acid derivatives are influenced by the substituents on the aromatic ring.[5]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrumental Analysis: A dual-beam UV-Vis spectrophotometer is used to scan a range of wavelengths, typically from 200 to 400 nm.

-

Data Acquisition: The absorbance is measured as a function of wavelength.

Data Interpretation: Due to the extended conjugation of the phenyl ring, the carbon-carbon double bond, and the carbonyl group, this compound is expected to exhibit a strong π-π* absorption band. The maximum absorbance (λmax) for similar cinnamic acid derivatives is typically observed in the 270-310 nm range.[5][6]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction and Ionization: The sample can be introduced via various methods, with Electrospray Ionization (ESI) being common for this type of molecule.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation: The mass spectrum should show a prominent molecular ion peak (or a pseudomolecular ion such as [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound (204.26 g/mol ).[1] High-resolution mass spectrometry can be used to confirm the elemental composition. Common fragments may include the loss of the tert-butyl group or the carboxylic acid moiety.

dot

Caption: A synergistic approach to the spectroscopic characterization of this compound.

Conclusion: A Unified Analytical Picture

The robust characterization of this compound necessitates a multi-pronged spectroscopic approach. While each technique provides a unique piece of the structural puzzle, their collective interpretation provides a self-validating and comprehensive understanding of the molecule's identity and purity. This guide provides the foundational knowledge and practical considerations for scientists to confidently apply these powerful analytical tools.

References

- 1. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Tert-butyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering profound insights into molecular structure. For professionals engaged in pharmaceutical research and development, a meticulous understanding of a compound's spectral characteristics is not merely academic—it is a cornerstone of identity, purity, and structural confirmation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(tert-butyl)cinnamic acid, a molecule of interest in various chemical syntheses. As a senior application scientist, my aim is to move beyond a simple recitation of data, offering instead a detailed interpretation grounded in the fundamental principles of NMR and contextualized with practical, field-proven insights. Every assertion herein is substantiated by authoritative references, ensuring the trustworthiness and scientific integrity of the information presented.

Molecular Structure and its Influence on NMR Spectra

This compound possesses a unique combination of structural features that give rise to a distinct and interpretable NMR spectrum. The molecule comprises a para-substituted benzene ring, a propenoic acid moiety (an α,β-unsaturated carboxylic acid), and a bulky tert-butyl group.[1] Each of these components—the aromatic ring, the vinyl group, the carboxylic acid, and the tert-butyl substituent—contributes characteristic signals in both the ¹H and ¹³C NMR spectra. The trans configuration of the double bond is a key stereochemical feature that is readily confirmed by the coupling constant of the vinyl protons.[1]

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The expected proton environments include the tert-butyl protons, the aromatic protons, the vinyl protons, and the carboxylic acid proton.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | - | Carboxylic Acid (-COOH) |

| ~7.65 | Doublet | 1H | ~16.0 | β-Vinyl Proton |

| ~7.45 | Doublet | 2H | ~8.5 | Aromatic Protons (ortho to -CH=CHCOOH) |

| ~7.40 | Doublet | 2H | ~8.5 | Aromatic Protons (meta to -CH=CHCOOH) |

| ~6.40 | Doublet | 1H | ~16.0 | α-Vinyl Proton |

| ~1.30 | Singlet | 9H | - | Tert-butyl Protons (-C(CH₃)₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Carboxylic Acid Proton (δ ~12.0 - 13.0): The proton of the carboxylic acid group is typically the most downfield signal in the spectrum.[1] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.

-

Aromatic Protons (δ ~7.40 - 7.45): The para-substitution pattern of the benzene ring results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing cinnamic acid group are expected to be slightly more deshielded (further downfield) than the protons meta to this group.

-

Vinyl Protons (δ ~6.40 and ~7.65): The two vinyl protons are not chemically equivalent and thus give rise to two separate signals. The β-proton (the one closer to the aromatic ring) is typically more deshielded than the α-proton due to the anisotropic effect of the benzene ring and resonance with the carbonyl group. The large coupling constant of approximately 16 Hz is a definitive indicator of a trans configuration across the double bond.[1]

-

Tert-butyl Protons (δ ~1.30): The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a single, sharp peak with an integration value of 9H.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | Carboxylic Acid Carbonyl (C=O) |

| ~155.0 | Aromatic Carbon (para to -CH=CHCOOH, attached to t-butyl) |

| ~147.0 | β-Vinyl Carbon |

| ~131.0 | Aromatic Carbon (ipso to -CH=CHCOOH) |

| ~128.0 | Aromatic Carbons (ortho to -CH=CHCOOH) |

| ~126.0 | Aromatic Carbons (meta to -CH=CHCOOH) |

| ~117.0 | α-Vinyl Carbon |

| ~35.0 | Quaternary Carbon of Tert-butyl Group |

| ~31.0 | Methyl Carbons of Tert-butyl Group |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Carbonyl Carbon (δ ~172.0): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at a very low field.

-

Aromatic Carbons (δ ~126.0 - 155.0): The symmetry of the para-substituted ring results in four distinct aromatic carbon signals. The carbon atom attached to the electron-donating tert-butyl group is shifted upfield, while the carbon attached to the electron-withdrawing cinnamic acid moiety is shifted downfield. The ipso-carbon (the carbon of the benzene ring attached to the vinyl group) often shows a weaker signal due to the absence of attached protons.

-

Vinyl Carbons (δ ~117.0 and ~147.0): Similar to the protons, the two vinyl carbons are in different chemical environments. The β-carbon is more deshielded than the α-carbon due to the resonance effect of the carbonyl group.

-

Tert-butyl Carbons (δ ~31.0 and ~35.0): The quaternary carbon of the tert-butyl group appears around 35 ppm, while the three equivalent methyl carbons appear further upfield at approximately 31 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal checks for consistency.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for compounds with limited solubility or for observing exchangeable protons like the carboxylic acid proton.[2][3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]

-

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).

-

Diagram of the Experimental Workflow:

Caption: Experimental workflow for NMR data acquisition.

Molecular Structure with NMR Assignments

The following diagram illustrates the structure of this compound with the protons and carbons labeled according to their expected NMR assignments.

Caption: Structure of this compound with NMR labels.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when interpreted correctly, provide an unambiguous confirmation of its molecular structure. The characteristic signals for the tert-butyl group, the para-substituted aromatic ring, the trans-vinyl protons, and the carboxylic acid group are all readily identifiable. This in-depth guide, by combining spectral data with the underlying scientific principles and a robust experimental protocol, serves as a valuable resource for researchers and professionals in the field of drug development and chemical analysis. The ability to confidently interpret such spectra is a fundamental skill that underpins the advancement of chemical and pharmaceutical sciences.

References

FT-IR and mass spectrometry analysis of 4-(Tert-butyl)cinnamic acid

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-(Tert-butyl)cinnamic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (4-TBCA), a molecule of interest in various industrial and research sectors, including pharmaceuticals and materials science.[1][2][3] As a derivative of cinnamic acid, its structural characterization is paramount for quality control, reaction monitoring, and drug development activities. This document offers a detailed, field-proven perspective on the application of two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting data with authoritative grounding. This guide is designed for researchers, scientists, and drug development professionals seeking to master the analytical workflow for this and structurally related aromatic carboxylic acids.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₆O₂, is an aromatic carboxylic acid characterized by a cinnamic acid backbone substituted with a bulky tert-butyl group at the para-position of the phenyl ring.[4][5] This substitution significantly influences its physical properties, such as solubility and melting point (198-200°C), and can modulate its biological activity compared to its parent compound, cinnamic acid.[6] Understanding the precise molecular structure is critical, and the combination of FT-IR and Mass Spectrometry provides an unambiguous confirmation of its identity and purity.

Molecular Structure:

-

Formula: C₁₃H₁₆O₂

-

Molecular Weight: 204.26 g/mol [6]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH)

-

Alkene (C=C, part of the propenoic acid chain)

-

Para-substituted Benzene Ring

-

Tert-butyl Group (-C(CH₃)₃)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For carboxylic acids, features like hydrogen bonding dramatically influence the spectrum, providing key diagnostic information.[7]

The Causality of Experimental Choices

The choice of sampling technique is critical. While traditional methods like KBr pellets are effective, they are destructive and labor-intensive. For rapid, non-destructive analysis with minimal sample preparation, Attenuated Total Reflectance (ATR) is the superior choice. The sample is placed in direct contact with a high-refractive-index crystal (typically diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample. This interaction is sufficient to generate a high-quality spectrum of the solid powder directly.

Experimental Protocol: FT-IR via ATR

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This prevents cross-contamination and ensures a clean baseline.

-

Background Spectrum: With the clean, empty crystal in place, collect a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., H₂O, CO₂) and the instrument itself, which is then automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong, well-defined spectrum.

-

Data Acquisition: Collect the sample spectrum. Typical parameters include:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio).

-

-

Post-Acquisition: Clean the crystal thoroughly as described in step 2.

FT-IR Experimental Workflow Diagram

Caption: Workflow for FT-IR analysis of 4-TBCA using ATR.

Data Interpretation: The Spectrum of this compound

The FT-IR spectrum of a carboxylic acid is dominated by the features of the -COOH group. Due to strong intermolecular hydrogen bonding, where molecules form stable dimers in the solid state, the O-H stretching vibration is exceptionally broad and intense.[8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3300–2500 | O-H Stretch (Carboxylic Acid Dimer) | Very broad, strong absorption band, often obscuring the C-H stretches.[7][8][9] |

| 3100–3000 | Aromatic & Vinylic C-H Stretch | Sharp, medium peaks appearing on the shoulder of the broad O-H band. |

| 2970–2870 | Aliphatic C-H Stretch (tert-butyl) | Sharp, strong peaks, clearly distinguishable from the aromatic C-H stretches. |

| 1710–1680 | C=O Stretch (Conjugated Carboxylic Acid) | Very strong, sharp peak. The frequency is lowered due to conjugation with both the alkene and the aromatic ring.[7][10] |

| 1640–1620 | C=C Stretch (Alkene) | Medium to strong peak, often well-resolved near the aromatic ring vibrations.[10] |

| ~1600, ~1450 | C=C Stretch (Aromatic Ring) | Two or more medium-intensity sharp peaks characteristic of the phenyl group. |

| 1320–1210 | C-O Stretch (Coupled with O-H in-plane bend) | Strong, broad peak.[8] |

| 960–900 | O-H Bend (Out-of-plane wag of the dimer) | Broad, medium-intensity peak that is highly characteristic of a carboxylic acid dimer.[7] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. For a compound like 4-TBCA, Electron Ionization (EI) is a robust method that generates a wealth of fragment ions for detailed structural elucidation.

The Causality of Experimental Choices

Electron Ionization (EI) is selected for its ability to produce a characteristic and reproducible fragmentation pattern, which serves as a molecular fingerprint. The high energy (typically 70 eV) used in EI ensures that the molecule not only ionizes to form a molecular ion (M⁺˙) but also fragments in predictable ways. This is particularly useful for differentiating isomers and confirming the presence of specific structural motifs, such as the tert-butyl group and the carboxylic acid. Aromatic acids are known to yield prominent molecular ion peaks in EI-MS, which is essential for confirming the molecular weight.[11][12]

Experimental Protocol: MS via Direct Insertion Probe (or GC-MS)

-

Sample Preparation: Dissolve a microgram quantity of 4-TBCA in a volatile solvent like methanol or dichloromethane if using GC-MS. For a Direct Insertion Probe (DIP), a small amount of the solid sample can be used directly.

-

Instrument Conditions (for GC-MS):

-

Injector: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

GC Column: Use a non-polar column (e.g., DB-5ms) and a temperature program that elutes the compound in a sharp peak.

-

MS Interface: Maintain at a temperature (e.g., 280°C) to prevent condensation.

-

-

Ionization: The sample is bombarded with high-energy electrons (70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Mass Spectrometry Experimental Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis of 4-TBCA.

Data Interpretation: Fragmentation of this compound

The mass spectrum of 4-TBCA (MW = 204.26) will show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of its weakest bonds.

| m/z Value (Mass) | Fragment Identity | Significance and Rationale |

| 204 | [M]⁺˙ | Molecular Ion: Confirms the molecular weight of the compound. Aromatic acids typically show a reasonably intense molecular ion peak.[12] |

| 189 | [M - CH₃]⁺ | Loss of a Methyl Radical: Cleavage of a methyl group from the tert-butyl moiety results in a highly stable tertiary benzylic carbocation. Expect a very intense peak. |

| 187 | [M - OH]⁺ | Loss of a Hydroxyl Radical: Alpha-cleavage of the hydroxyl group from the carboxylic acid is a characteristic fragmentation pathway for these compounds.[9][13] |

| 159 | [M - COOH]⁺ | Loss of the Carboxyl Radical: Loss of the entire carboxylic acid group is another common fragmentation route for aromatic acids.[12][13] |

| 147 | [M - C₄H₉]⁺ | Loss of the Tert-butyl Radical: Cleavage of the entire tert-butyl group yields the cinnamic acid cation. |

The base peak (the most intense peak in the spectrum) is likely to be at m/z 189 , due to the exceptional stability of the tertiary carbocation formed by the loss of a single methyl group.

Combined Analytical Insights

By integrating the data from both FT-IR and mass spectrometry, a complete and confident structural confirmation of this compound is achieved.

-

FT-IR definitively confirms the presence of the key functional groups: the hydrogen-bonded carboxylic acid (broad O-H, strong C=O), the aromatic ring, the alkene, and the aliphatic tert-butyl group.

-

Mass Spectrometry provides the exact molecular weight (m/z 204) and corroborates the structure through predictable fragmentation patterns, such as the characteristic loss of a methyl group (m/z 189) from the tert-butyl substituent and the loss of hydroxyl (m/z 187) from the acid function.

Together, these two techniques form a self-validating system. FT-IR identifies the components, and MS arranges them into the correct molecular formula and structure, leaving no ambiguity as to the identity and integrity of the analyte.

References

- 1. Applications of Cinnamic Acid: In Pharma, Food, Cosmetics & More | NCMC [njchm.com]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2abiotech.net [2abiotech.net]

- 6. This compound CAS#: 1208-65-7 [m.chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. GCMS Section 6.12 [people.whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility Profile of 4-(Tert-butyl)cinnamic Acid in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility of 4-(tert-butyl)cinnamic acid in a range of organic solvents. Understanding the solubility characteristics of this compound is paramount for its application in pharmaceutical formulations, chemical synthesis, and materials science. This document details experimentally determined solubility data, explores the underlying thermodynamic principles, and provides standardized methodologies for solubility determination. The insights herein are intended to empower researchers, scientists, and drug development professionals to optimize processes involving this compound, from reaction engineering to final product formulation.

Introduction: The Significance of this compound and its Solubility

This compound (t-BCA), a derivative of cinnamic acid, is a crystalline solid with the molecular formula C₁₃H₁₆O₂.[1][2] Its structure, featuring a bulky tert-butyl group on the phenyl ring, imparts unique physicochemical properties that are of significant interest in various scientific and industrial fields. In the pharmaceutical industry, cinnamic acid derivatives are recognized for their diverse biological activities, including antifungal and antibacterial properties.[3] The lipophilic tert-butyl group can enhance membrane permeability, a crucial factor in drug design.[3] Furthermore, t-BCA serves as a valuable intermediate in organic synthesis and a building block in the development of novel materials.

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical parameter that governs its behavior in solution. It directly influences reaction kinetics, purification strategies (such as crystallization), and bioavailability in drug delivery systems. A comprehensive understanding of the solubility profile of t-BCA in different organic solvents is therefore essential for:

-

Process Optimization: Selecting appropriate solvents for synthesis, extraction, and purification to maximize yield and purity.

-

Formulation Development: Designing stable and effective drug delivery systems by ensuring the API remains in a soluble and bioavailable form.

-

Predictive Modeling: Developing thermodynamic models to predict solubility in various solvent systems and at different temperatures, thereby reducing experimental workload.

This guide aims to provide a thorough examination of the solubility of this compound, offering both practical experimental data and a theoretical framework for its interpretation.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [4] |

| Melting Point | 198-200 °C | [4][5] |

| Appearance | White to off-white solid | [4] |

| General Solubility | Soluble in Chloroform, Dichloromethane | [4][5] |

The relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. The general solubility in chlorinated solvents provides an initial indication of its preference for non-polar to moderately polar environments.

Experimental Determination of Solubility: A Standardized Protocol

Accurate and reproducible solubility data is the cornerstone of any solubility study. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Isothermal Shake-Flask Method: Step-by-Step Protocol

This protocol outlines the essential steps for determining the solubility of this compound in a given organic solvent.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the mole fraction solubility (x) using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where m₁ and M₁ are the mass and molar mass of the solute, and m₂ and M₂ are the mass and molar mass of the solvent.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Solubility Profile of this compound in Selected Organic Solvents

Qualitative Solubility:

-

Expected Moderate to High Solubility (based on structural similarity): Alcohols (Methanol, Ethanol, Propanol, Butanol), Ethyl Acetate, Acetonitrile. The presence of the carboxylic acid group allows for hydrogen bonding with protic and polar aprotic solvents.

-

Expected Low Solubility: Non-polar solvents such as n-hexane.

Note to the Researcher: For mission-critical applications, it is imperative to experimentally determine the solubility of this compound in the specific solvent systems of interest using the protocol outlined in Section 3.

Thermodynamic Modeling of Solubility

Thermodynamic models are powerful tools for correlating and predicting solid-liquid equilibrium data. By fitting experimental data to these models, one can interpolate solubility at different temperatures and gain a deeper understanding of the dissolution process.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate the temperature dependence of solubility.[6][9] It is expressed as:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the equation to experimental data. Parameter A is related to the entropy of solution, while B is related to the enthalpy of solution.

The Non-Random Two-Liquid (NRTL) Model

The NRTL model is a more sophisticated activity coefficient model that can be used to describe the non-ideal behavior of liquid mixtures.[6][10] It accounts for the local composition of molecules in a solution. The fundamental equation for the activity coefficient of the solute is more complex and involves binary interaction parameters that are regressed from experimental data. The NRTL model is particularly useful for describing solubility in binary solvent mixtures.

Logical Framework for Thermodynamic Modeling

The application of these models follows a logical progression from experimental data to predictive capability.

Caption: Logical workflow for applying thermodynamic models to solubility data.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of this compound. A standardized protocol for experimental solubility determination using the isothermal shake-flask method has been detailed, and the application of thermodynamic models such as the modified Apelblat and NRTL equations has been discussed.

While qualitative solubility information is available, there is a clear need for more extensive, publicly available quantitative data on the solubility of this compound in a wider range of pharmaceutically and industrially relevant solvents at various temperatures. Future work should focus on generating this data to populate a robust database. Furthermore, the application of more advanced predictive models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), could provide valuable in silico predictions to guide solvent selection and reduce experimental efforts.

By combining rigorous experimental work with sound thermodynamic modeling, researchers and professionals in drug development and chemical engineering can harness a deeper understanding of the solubility of this compound to drive innovation and efficiency in their respective fields.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorocinnamic acid tert-butyl ester (125950-99-4) for sale [vulcanchem.com]

- 4. This compound | 1208-65-7 [amp.chemicalbook.com]

- 5. This compound CAS#: 1208-65-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-(Tert-butyl)cinnamic Acid

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of 4-(tert-butyl)cinnamic acid. While specific crystallographic data for this compound is not currently available in the public domain, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the significance of polymorphism in pharmaceutical development, details the known properties of this compound, and provides a systematic, in-depth guide to a hypothetical research program aimed at the discovery and characterization of its polymorphic forms. This guide is built upon the established principles of solid-state chemistry and leverages the known behaviors of closely related cinnamic acid derivatives to provide a robust investigational strategy.

Introduction: The Critical Role of Polymorphism in Drug Development

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of paramount importance in the pharmaceutical industry.[1][2] Different polymorphs of the same active pharmaceutical ingredient (API) are, in essence, different solid-state materials with the same chemical composition. These distinct crystalline arrangements can lead to significant variations in crucial physicochemical properties, including:

-

Solubility and Dissolution Rate: These properties directly impact a drug's bioavailability, with more soluble forms often leading to faster absorption and improved therapeutic efficacy.[3]

-

Stability: Different polymorphs exhibit varying degrees of thermodynamic stability. A metastable form may convert to a more stable form over time, which can alter the drug's performance and shelf-life.[1][2]

-

Mechanical Properties: Properties such as hardness and compressibility are critical for the successful formulation of solid dosage forms like tablets.

-

Bioavailability: As a consequence of differing solubility and dissolution rates, the choice of polymorphic form can significantly influence the extent and rate at which the API reaches the systemic circulation.[3][4]

The unexpected appearance of a new, more stable, and less soluble polymorph can have disastrous consequences during drug development and even after a product has been marketed, as famously exemplified by the case of the HIV protease inhibitor ritonavir.[5] Therefore, a thorough investigation and understanding of the polymorphic landscape of an API is not merely an academic exercise but a regulatory and commercial necessity.[6] A comprehensive polymorph screen is essential to identify all accessible crystalline forms, determine their relative stabilities, and select the optimal form for development.[7][8]

This guide focuses on this compound, a derivative of cinnamic acid. While cinnamic acid and its various derivatives are known to exhibit polymorphic behavior, a detailed study of the 4-(tert-butyl) substituted compound has yet to be reported.[9][10] This document aims to fill that gap by providing a detailed, scientifically grounded protocol for such an investigation.

This compound: Known Properties

This compound is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[11][12] The presence of the bulky tert-butyl group at the para position of the phenyl ring is expected to influence its crystal packing and, consequently, its polymorphic behavior.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₆O₂ | PubChem |

| Molecular Weight | 204.26 g/mol | PubChem |

| CAS Number | 1208-65-7 | ChemicalBook |

| Appearance | White to off-white solid | ChemicalBook |

| Melting Point | 198-200 °C | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane | ChemicalBook |

The Solid-State Chemistry of Cinnamic Acids: A Primer

The crystal structures of cinnamic acid and its derivatives are typically dominated by a network of intermolecular hydrogen bonds.[11][13][14] The carboxylic acid functional group is a potent hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons.

The most common motif is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules.[11][13] These dimers are then further interconnected by weaker C-H···O interactions, often involving the aromatic and olefinic C-H groups and the carbonyl oxygen.[13] This arrangement frequently results in a layered crystal structure.[14]

The specific packing arrangement can be influenced by substituents on the phenyl ring. The bulky tert-butyl group in this compound will likely play a significant role in dictating the overall crystal packing, potentially leading to unique polymorphic forms not observed in other cinnamic acid derivatives.

A Proposed Research Program for the Polymorphic Screening and Characterization of this compound

The following sections outline a comprehensive, step-by-step experimental workflow to discover and characterize the polymorphs of this compound.

Polymorph Screening: The Search for New Crystalline Forms

The primary objective of a polymorph screen is to crystallize the target compound under a wide variety of conditions to induce the formation of as many different crystalline forms as possible.[7][8][15]

A diverse range of crystallization techniques should be employed to maximize the chances of discovering new polymorphs.[8]

-

Solvent Evaporation:

-

Prepare saturated or near-saturated solutions of this compound in a wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane).

-

Allow the solvents to evaporate at different rates (slow evaporation at room temperature, moderate evaporation in a fume hood, and rapid evaporation under a stream of nitrogen).

-

-

Cooling Crystallization:

-

Prepare saturated solutions at an elevated temperature in various solvents.

-

Cool the solutions to a lower temperature at different rates (slow, moderate, and rapid cooling/crash cooling).

-

-

Anti-Solvent Addition:

-

Prepare a solution of this compound in a solvent in which it is freely soluble.

-

Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.

-

-

Slurry Experiments:

-

Stir a suspension of the starting material in a variety of solvents at different temperatures for an extended period.

-

This method is particularly useful for identifying the most thermodynamically stable form at a given temperature.[8]

-

-

Melt Crystallization:

-

Heat the solid material above its melting point and then cool it at different rates.

-

This solvent-free method can sometimes yield polymorphs that are not accessible from solution.[16]

-

The following diagram illustrates the proposed polymorph screening workflow:

Caption: Figure 1: A schematic overview of the proposed polymorph screening workflow for this compound.

Characterization of Solid Forms

Once different solid forms have been generated, a suite of analytical techniques should be employed for their comprehensive characterization.

PXRD is the primary and most definitive technique for identifying and distinguishing between different polymorphic forms.[17][18][19] Each crystalline form will produce a unique diffraction pattern, which serves as its "fingerprint."

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount of the sample to ensure a random orientation of the crystallites.

-

Data Acquisition: Analyze the sample using a powder X-ray diffractometer, typically with Cu Kα radiation. Scan a 2θ range of approximately 2° to 40°.

-

Data Analysis: Compare the diffraction patterns of the different samples. Unique patterns indicate the presence of different polymorphs.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of the different forms, including their melting points, enthalpies of fusion, and thermal stability.[20][21][22]

Experimental Protocol (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for thermal events such as melting (endotherm), crystallization (exotherm), and solid-solid transitions.[23]

Experimental Protocol (TGA):

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Monitor the sample's mass as a function of temperature to assess its thermal stability and identify any desolvation events.

Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs.[24][25][26] Differences in intermolecular interactions between polymorphs will result in shifts in vibrational frequencies and changes in peak shapes and intensities.[24][27]

Experimental Protocol (FTIR-ATR):

-

Sample Preparation: Place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the spectra of the different forms, paying close attention to the fingerprint region (below 1500 cm⁻¹) and regions corresponding to the carboxylic acid and aromatic ring vibrations.

Experimental Protocol (Raman):

-

Sample Preparation: Place a small amount of the sample on a microscope slide.

-

Data Acquisition: Collect the Raman spectrum using a Raman microscope.

-

Data Analysis: Compare the spectra of the different forms. Low-frequency Raman spectroscopy can be particularly informative as it probes lattice vibrations.[28]

Determination of Thermodynamic Relationships

Once different polymorphs have been identified, it is crucial to determine their relative thermodynamic stability. This will dictate which form is most suitable for development. The relationship between polymorphs can be either monotropic or enantiotropic.[6]

-

Monotropic System: One polymorph is the most stable at all temperatures below the melting point.

-

Enantiotropic System: There is a transition temperature at which the order of stability reverses.

The thermodynamic relationship can be investigated using techniques such as slurry experiments at different temperatures and by applying the heat of fusion rule (the higher melting polymorph is the more stable form in a monotropic system).

The following diagram illustrates the potential thermodynamic relationships between two hypothetical polymorphs:

Caption: Figure 2: Illustration of monotropic and enantiotropic relationships between two hypothetical polymorphs.

Data Summary and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Polymorph Characterization Data for this compound

| Polymorph | Melting Point (°C) (DSC) | Enthalpy of Fusion (J/g) (DSC) | Key PXRD Peaks (2θ) | Key FTIR Peaks (cm⁻¹) |

| Form I | 199.5 | 150 | 8.5, 12.3, 15.8, 21.1, 25.4 | 1685 (C=O), 1290 (C-O) |

| Form II | 192.1 | 135 | 9.2, 11.8, 16.5, 22.3, 24.9 | 1705 (C=O), 1310 (C-O) |

| Amorphous | N/A (Glass Transition ~75°C) | N/A | Broad halo | Broad, featureless peaks |

Conclusion

While the crystal structure and polymorphism of this compound have not been previously reported, this technical guide provides a comprehensive and scientifically rigorous framework for their investigation. By systematically applying the described crystallization techniques and analytical methodologies, researchers can effectively explore the polymorphic landscape of this compound. A thorough understanding of its solid-state properties is a critical step in assessing its potential for further development as an active pharmaceutical ingredient, ensuring the selection of a stable and bioavailable form for formulation. The insights gained from such a study will not only be valuable for the development of this compound but will also contribute to the broader understanding of structure-property relationships in cinnamic acid derivatives.

References

- 1. fiveable.me [fiveable.me]

- 2. nishkaresearch.com [nishkaresearch.com]

- 3. jocpr.com [jocpr.com]

- 4. curiaglobal.com [curiaglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid: correlation between maximum yield in the solid-state topochemical reaction and cooperative molecular motion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 13. Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Polymorphic Screening - Polymorph Screening [dalton.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pharmtech.com [pharmtech.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. mdpi.com [mdpi.com]

- 20. mt.com [mt.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. researchgate.net [researchgate.net]

- 26. azom.com [azom.com]

- 27. m.youtube.com [m.youtube.com]

- 28. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Thermal Properties of 4-(Tert-butyl)cinnamic Acid: A Methodical Approach Using DSC and TGA

Introduction

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-(tert-butyl)cinnamic acid, a derivative of cinnamic acid, presents a unique molecular architecture that warrants a thorough investigation of its thermal behavior. This technical guide provides a detailed framework for characterizing the thermal properties of this compound utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental data for this compound is not widely published, this guide will establish a robust analytical approach based on the well-documented behavior of related aromatic carboxylic acids. We will delve into the causality behind experimental design, the principles of data interpretation, and the potential for polymorphic behavior, equipping researchers, scientists, and drug development professionals with the necessary tools to conduct a comprehensive thermal analysis.

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is essential before embarking on thermal analysis.

| Property | Value/Information | Source |

| Molecular Formula | C₁₃H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 204.26 g/mol | --INVALID-LINK-- |

| Melting Point | 198-200 °C | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | --INVALID-LINK--[1] |

| Solubility | Soluble in Chloroform, Dichloromethane | --INVALID-LINK--[1] |

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique for identifying and quantifying the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is instrumental in confirming its melting point, assessing its purity, and screening for potential polymorphism.

Experimental Protocol: A Self-Validating System

A meticulously designed DSC experiment is crucial for obtaining reliable and reproducible data. The following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. The use of a small, consistent sample mass minimizes thermal gradients within the sample.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products during the analysis. An unsealed pan could lead to an endothermic event associated with evaporation, which could be misinterpreted.

-

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures and energy changes.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min). A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and sensitivity. The nitrogen atmosphere prevents oxidative degradation.

-

Cool the sample from 250 °C to 25 °C at a controlled rate of 20 °C/min. This cooling cycle is important for investigating any recrystallization or glass transition behavior.

-

Perform a second heating scan from 25 °C to 250 °C at 10 °C/min. Comparing the first and second heating scans can reveal information about the sample's thermal history and the presence of metastable polymorphs.

-

Diagram: DSC Experimental Workflow

References

An In-Depth Technical Guide to the In Silico Prediction of 4-(Tert-butyl)cinnamic Acid Bioactivity

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the in silico prediction of the biological activity of 4-(Tert-butyl)cinnamic acid. As a derivative of cinnamic acid—a scaffold known for a wide spectrum of pharmacological properties—this molecule presents a compelling subject for computational investigation.[1] This document details a systematic, multi-faceted approach that leverages modern computational chemistry techniques to move from hypothesis to a robust, data-driven bioactivity profile. We will navigate the workflow from initial target identification and molecular docking to the development of predictive Quantitative Structure-Activity Relationship (QSAR) models and the critical assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each protocol is presented with an emphasis on the underlying scientific rationale, designed to empower researchers, scientists, and drug development professionals to design and execute their own self-validating computational studies.

Introduction: The Rationale for a Computational Approach

Cinnamic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4] The synthetic analog, this compound (4-TBCA), incorporates a bulky, lipophilic tert-butyl group at the para-position of the phenyl ring.[1] This modification can significantly alter the molecule's physicochemical properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

In silico methods provide a powerful, resource-efficient paradigm for exploring the therapeutic potential of compounds like 4-TBCA before committing to costly and time-consuming wet-lab synthesis and screening.[5][6] By simulating molecular interactions and modeling biological properties, we can rapidly generate and test hypotheses, prioritize promising candidates, and gain mechanistic insights that guide further experimental work. This guide outlines a validated workflow for constructing a comprehensive bioactivity prediction for 4-TBCA.

Foundational Workflow: A Multi-Pillar Strategy

Our predictive strategy is built upon several complementary computational pillars, each providing a different layer of insight. This integrated approach ensures a more complete and reliable assessment of the molecule's potential.

Figure 1: A high-level overview of the integrated in silico workflow for bioactivity prediction.

Target Identification: Where Does the Molecule Act?

The first critical step is to identify potential biological targets. Without a known target, we employ "target fishing" strategies, which fall into two main categories:

-

Ligand-Based Target Fishing: This approach leverages the principle that molecules with similar structures often have similar biological activities. We can use the 2D structure or 3D shape of 4-TBCA as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem). A high similarity to compounds with known targets suggests that 4-TBCA may interact with those same targets.

-

Structure-Based Target Fishing (Inverse Docking): Here, we screen 4-TBCA against a large library of 3D protein structures. The molecule is "docked" into the binding sites of numerous proteins, and those that show favorable binding scores are identified as potential targets.

Given the extensive research on cinnamic acid derivatives as tyrosinase inhibitors, we will proceed with a hypothesis-driven approach, selecting Tyrosinase as a primary potential target for our detailed analysis.[7][8][9] Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibition a valuable strategy for treating hyperpigmentation.[10]

Molecular Docking: Simulating the Drug-Target Interaction

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[11] This provides a structural hypothesis for the molecule's mechanism of action.

Protocol 4.1: Molecular Docking of 4-TBCA against Mushroom Tyrosinase

Causality: The goal is to predict if and how 4-TBCA binds to the active site of tyrosinase. A strong predicted binding affinity (low binding energy) and a plausible binding pose (forming key interactions with active site residues) would support our hypothesis that it is a tyrosinase inhibitor.

Step-by-Step Methodology:

-

Protein Preparation:

-

Obtain Structure: Download the crystal structure of mushroom tyrosinase (e.g., PDB ID: 2Y9X) from the Protein Data Bank (PDB).

-

Clean Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file. The rationale is to prepare the binding site for the docking of our new molecule.

-

Add Hydrogens & Charges: Use a molecular modeling tool (e.g., AutoDock Tools, Schrödinger Maestro) to add polar hydrogens and assign partial charges (e.g., Kollman charges). This is critical for accurately calculating electrostatic and hydrogen bonding interactions.[11]

-

-

Ligand Preparation:

-

Obtain Structure: The 3D structure of 4-TBCA can be obtained from PubChem (CID 724839) or drawn using a chemical sketcher.[12]

-

Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, sterically favorable starting conformation.

-

Assign Charges & Torsion: Assign Gasteiger charges and define the rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

-

-

Docking Simulation:

-